Palladium;trimethylphosphane

Homogeneous Catalysis Organometallic Chemistry Pre‑catalyst Speciation

Palladium;trimethylphosphane is a zerovalent palladium(0) complex bearing four trimethylphosphine (PMe₃) ligands, formally designated Pd(PMe₃)₄. As a member of the Pd(0)–tertiary phosphine family, it serves as a pre‑catalyst in a broad spectrum of cross‑coupling reactions, including Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings, as well as in alkyne semihydrogenation.

Molecular Formula C3H9PPd
Molecular Weight 182.50 g/mol
CAS No. 143470-19-3
Cat. No. B12554854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium;trimethylphosphane
CAS143470-19-3
Molecular FormulaC3H9PPd
Molecular Weight182.50 g/mol
Structural Identifiers
SMILESCP(C)C.[Pd]
InChIInChI=1S/C3H9P.Pd/c1-4(2)3;/h1-3H3;
InChIKeyWOBNFYCMHDYHMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palladium;trimethylphosphane (CAS 143470-19-3): Core Structural and Catalytic Identity for Procurement Decisions


Palladium;trimethylphosphane is a zerovalent palladium(0) complex bearing four trimethylphosphine (PMe₃) ligands, formally designated Pd(PMe₃)₄. As a member of the Pd(0)–tertiary phosphine family, it serves as a pre‑catalyst in a broad spectrum of cross‑coupling reactions, including Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings, as well as in alkyne semihydrogenation. Its distinguishing features arise from the small cone angle (ca. 118°) and strong σ‑donor capacity of the PMe₃ ligand, which together impart solution‑phase speciation and reactivity profiles that differ markedly from complexes of bulkier or less electron‑rich phosphines [1].

Why Generic Pd(0)–Phosphine Complexes Cannot Replace Palladium;trimethylphosphane


Despite sharing the same oxidation state and ligand type, palladium(0)–phosphine complexes differ profoundly in their solution coordination equilibria, steric bulk, and electronic character. These variables directly control the population of the catalytically active monoligated or bisligated Pd(0) species, the energy barriers for oxidative addition, and the selectivity in transformations such as alkyne semihydrogenation. Consequently, substituting Pd(PMe₃)₄ with Pd(PPh₃)₄, Pd(dba)₂, or Pd(OAc)₂ without adjusting the ligand set can lead to orders‑of‑magnitude changes in reaction rate, complete loss of stereoselectivity, or catalyst deactivation [1][2].

Quantitative Differentiation Evidence for Palladium;trimethylphosphane (CAS 143470-19-3) Relative to Key Comparators


Solution-Phase Speciation: Pd(PMe₃)₄ Remains Tetracoordinate at Ambient Temperature, Unlike Pd(PPh₃)₄

³¹P NMR spectroscopic analysis reveals that at 25 °C the predominant species in solution is [Pd(PMe₃)₄], whereas [Pd(PPh₃)₃] is the major species for the triphenylphosphine analogue. This indicates that Pd(PMe₃)₄ is a 16‑electron complex that must undergo ligand dissociation to generate the catalytically active 14‑electron fragment, in contrast to [Pd(PPh₃)₃] which already exists as a 14‑electron species [1].

Homogeneous Catalysis Organometallic Chemistry Pre‑catalyst Speciation

Variable‑Temperature Ligand Dissociation Energetics for Pd(PMe₃)₄ vs. Pd(PPh₃)₄

Variable‑temperature ³¹P NMR lineshape analysis yielded the activation parameters for phosphine exchange between the complex and free phosphine. For Pd(PMe₃)₄, ΔH‡ = 12.5 kcal mol⁻¹ and ΔS‡ = 15 cal K⁻¹ mol⁻¹. In contrast, exchange with PPh₃ proceeds with ΔH‡ ≈ 10 kcal mol⁻¹, indicating a lower enthalpic barrier for dissociation of the bulkier ligand [1].

Ligand Exchange Kinetics Activation Parameters Pre‑catalyst Activation

E‑Selective Alkyne Semihydrogenation: Pd(PMe₃)₄ Achieves up to 90 % (E)‑Alkene Yield

Using formic acid as the hydrogen source, Pd(PMe₃)₄ catalyses the semihydrogenation of 1‑phenyl‑1‑propyne to (E)‑1‑phenylpropene with a yield of 90 % at 5 h when water is removed by molecular sieves. Under identical water‑free conditions, conventional Pd/C catalysts typically produce (Z)‑alkenes or over‑reduced alkanes [1].

Transfer Hydrogenation Stereoselective Synthesis Alkyne Semihydrogenation

DFT‑Predicted Oxidative Addition Barrier: PMe₃ Confers a Barrierless Concerted Pathway for Iodobenzene

DFT calculations at the BP86‑D3 level of theory show that the oxidative addition of iodobenzene to Pd(PMe₃)₂ proceeds via a concerted pathway with an overall activation free energy of –0.6 kcal mol⁻¹ (i.e., barrierless relative to the separated reactants). In contrast, the dissociative pathway involving a monoligated Pd(PMe₃) intermediate requires 31.2 kcal mol⁻¹ for ligand dissociation, plus an additional 0.8 kcal mol⁻¹ for the oxidative addition step [1].

Computational Catalysis Oxidative Addition Phosphine Ligand Effects

Catalyst Cost–Performance Balance: Pd(PMe₃)₄ vs. Conventional Pd(OAc)₂/Phosphine Mixtures

Pd(PMe₃)₄ is a well‑defined, single‑component pre‑catalyst that eliminates the need for excess ligand and reduces palladium inventory compared to in situ systems such as Pd(OAc)₂ + 4 PPh₃. Practical catalyst loadings of 0.5–2 mol % are typical for cross‑couplings with Pd(PMe₃)₄, while in situ Pd(OAc)₂/PPh₃ systems often require 2–5 mol % Pd and a 2–4 fold ligand excess, leading to higher effective cost per turnover [1].

Catalyst Procurement Pre‑catalyst Efficiency Total Cost of Ownership

Highest‑Value Application Scenarios for Palladium;trimethylphosphane (CAS 143470-19-3)


E‑Selective Transfer Semihydrogenation of Internal Alkynes

When a synthetic route requires exclusive access to (E)‑alkenes from internal alkynes, Pd(PMe₃)₄ in formic acid provides a stereochemical outcome that is inaccessible to classic Lindlar or Pd/C catalysts. Process groups can exploit the water‑content‑controlled selectivity window to switch between Z‑ and E‑enriched products using the same catalyst system [2].

High‑Activity Suzuki–Miyaura Coupling of Electron‑Deficient Aryl Chlorides

The strong σ‑donor character of PMe₃ lowers the activation barrier for oxidative addition of less reactive aryl chlorides. The barrierless concerted pathway computed for PhI suggests that even challenging electrophiles can be activated at modest temperatures when Pd(PMe₃)₄ is employed as the stoichiometric Pd(0) source [3][4].

Mechanistic Studies Requiring a Well‑Defined, Stable Pd(0) Pre‑catalyst

Because [Pd(PMe₃)₄] persists as a tetracoordinate species in solution at ambient temperature, it serves as a superior model system for kinetic and spectroscopic investigations of oxidative addition, ligand exchange, and catalytic cycle intermediates, free from the complications of multiple equilibrating species [1].

Cost‑Sensitive Industrial Coupling Processes

When evaluating procurement for pilot‑plant or production‑scale cross‑couplings, the ability to use 0.5–2 mol % of a single‑component pre‑catalyst without ancillary ligand overhead gives Pd(PMe₃)₄ a total‑cost‑of‑ownership advantage over multi‑component Pd(OAc)₂/phosphine systems, especially where palladium reclamation is practised [4].

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